4-Selenophenol
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Overview
Description
4-Selenophenol, also known as benzeneselenol, is an organoselenium compound with the chemical formula C₆H₅SeH. It is the selenium analog of phenol and is characterized by its colorless appearance and extremely foul odor. This compound is a reagent in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Selenophenol can be synthesized through the reaction of phenylmagnesium bromide with selenium. The process involves the following steps :
- Preparation of phenylmagnesium bromide from bromobenzene and magnesium in dry ether.
- Gradual addition of powdered selenium to the phenylmagnesium bromide solution, maintaining gentle refluxing.
- The resulting mixture is then treated with hydrochloric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the reduction of diphenyldiselenide. This method is preferred due to the compound’s limited shelf life, making in situ generation more practical .
Chemical Reactions Analysis
Types of Reactions: 4-Selenophenol undergoes various chemical reactions, including oxidation, reduction, and substitution :
Oxidation: Easily oxidized by air due to the weak Se-H bond, forming diphenyl diselenide.
Reduction: Can be reduced back to this compound from diphenyl diselenide.
Substitution: Acts as a potent nucleophile in substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as hydrogen or other suitable reductants.
Substitution: Various electrophiles in the presence of a base.
Major Products Formed:
Oxidation: Diphenyl diselenide.
Reduction: this compound.
Substitution: Various seleno-substituted organic compounds.
Scientific Research Applications
4-Selenophenol has diverse applications in scientific research :
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of seleno-functionalized heterocycles.
Biology: Investigated for its potential antioxidant and anticancer properties.
Medicine: Explored for its neuroprotective effects and potential use in drug design.
Industry: Utilized in the synthesis of materials for organic solar cells and other advanced materials.
Mechanism of Action
4-Selenophenol is unique compared to other similar compounds due to its selenium content :
Phenol: Contains oxygen instead of selenium, making it less reactive in certain conditions.
Thiophenol: Contains sulfur instead of selenium, with different reactivity and stability profiles.
Diphenyl diselenide: A dimer of this compound, formed through oxidation.
Comparison with Similar Compounds
- Phenol
- Thiophenol
- Diphenyl diselenide
4-Selenophenol’s unique properties make it a valuable compound in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C4H4OSe |
---|---|
Molecular Weight |
147.04 g/mol |
IUPAC Name |
selenophen-3-ol |
InChI |
InChI=1S/C4H4OSe/c5-4-1-2-6-3-4/h1-3,5H |
InChI Key |
HVIOLIMUNMSKFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C=C1O |
Origin of Product |
United States |
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